molecular formula C14H16O3 B14350117 Methyl 2-hydroxy-2-phenylhept-3-ynoate CAS No. 92956-86-0

Methyl 2-hydroxy-2-phenylhept-3-ynoate

Cat. No.: B14350117
CAS No.: 92956-86-0
M. Wt: 232.27 g/mol
InChI Key: UOZQDUDAKFUKQO-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-phenylhept-3-ynoate is a structurally complex methyl ester characterized by a hydroxyl group (-OH), a phenyl ring, and a triple bond (alkyne) at the third position of a seven-carbon chain. These functional groups confer unique chemical reactivity and physical properties. The compound’s ester moiety enhances its volatility compared to free acids, while the hydroxyl and alkyne groups enable participation in hydrogen bonding and click chemistry reactions, respectively . Though specific data on this compound are sparse in the provided evidence, analogs such as sandaracopimaric acid methyl ester and methyl salicylate suggest that methyl esters with aromatic or terpenoid backbones often exhibit applications in pharmaceuticals, fragrances, and polymer synthesis .

Properties

CAS No.

92956-86-0

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 2-hydroxy-2-phenylhept-3-ynoate

InChI

InChI=1S/C14H16O3/c1-3-4-8-11-14(16,13(15)17-2)12-9-6-5-7-10-12/h5-7,9-10,16H,3-4H2,1-2H3

InChI Key

UOZQDUDAKFUKQO-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC(C1=CC=CC=C1)(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-phenylhept-3-ynoate typically involves the reaction of phenylacetylene with methyl 2-bromo-2-hydroxyheptanoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenylacetylene acts as a nucleophile attacking the electrophilic carbon of the bromoheptanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the product. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-phenylhept-3-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Pd/C with hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of methyl 2-oxo-2-phenylhept-3-ynoate.

    Reduction: Formation of methyl 2-hydroxy-2-phenylhept-3-ene or methyl 2-hydroxy-2-phenylheptane.

    Substitution: Formation of methyl 2-alkoxy-2-phenylhept-3-ynoate or methyl 2-acetoxy-2-phenylhept-3-ynoate.

Scientific Research Applications

Methyl 2-hydroxy-2-phenylhept-3-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-phenylhept-3-ynoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in π-π interactions with aromatic residues. The triple bond provides rigidity to the molecule, influencing its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Functional Group Analysis

  • Methyl 2-hydroxy-2-phenylhept-3-ynoate: Features a phenyl group, hydroxyl group, and alkyne. This combination is rare in natural methyl esters but valuable in synthetic intermediates.
  • Sandaracopimaric Acid Methyl Ester (, Compound 4) : A diterpene-derived methyl ester with a fused bicyclic structure. Lacks hydroxyl or alkyne groups but contains conjugated double bonds, enhancing UV reactivity .
  • Z-Communic Acid Methyl Ester (, Compound 9) : Contains a conjugated diene system, increasing stability and resonance properties compared to the alkyne in the target compound .
  • Methyl Salicylate (): An aromatic ester with a hydroxyl group ortho to the ester moiety.

Physical and Chemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogous compounds:

Property This compound (Inferred) Sandaracopimaric Acid Methyl Ester Methyl Salicylate
Molecular Weight (g/mol) ~220 (estimated) 316 152
Boiling Point (°C) 250–300 (high due to hydroxyl and phenyl) >300 (high molecular weight diterpene) 222
Solubility Low in water; soluble in organic solvents Insoluble in water Slightly soluble in water
Key Functional Groups -OH, alkyne, phenyl Conjugated diene, carboxylic ester -OH, aromatic ester

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